![molecular formula C7H13NO2 B2950026 {6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol CAS No. 2060006-64-4](/img/structure/B2950026.png)

{6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

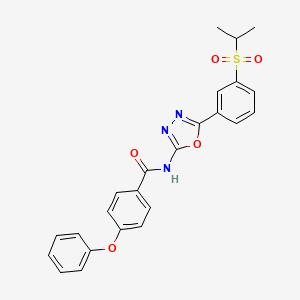

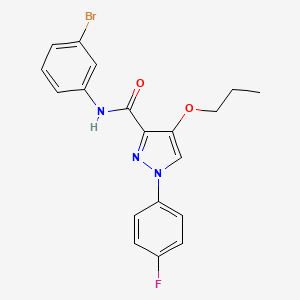

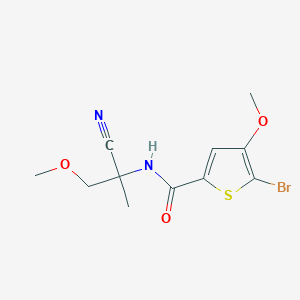

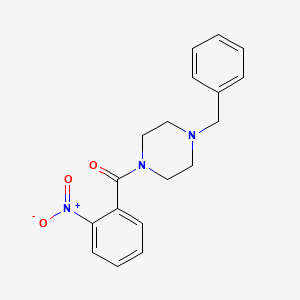

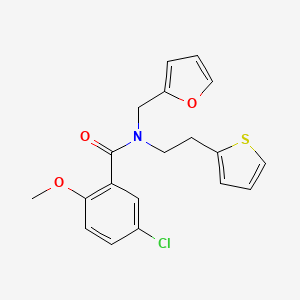

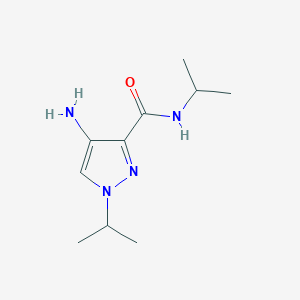

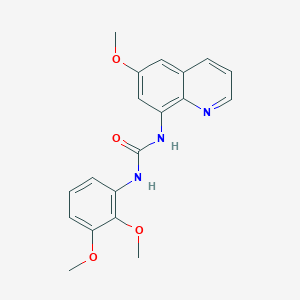

“{6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol” is a chemical compound with the molecular formula C7H13NO2 . It is also known as 6-oxa-2-azaspiro[3.4]octan-7-ylmethanol . It has a molecular weight of 143.18 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13NO2.ClH/c9-2-6-1-7 (5-10-6)3-8-4-7;/h6,8-9H,1-5H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 143.18 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

Atmospheric Impact of Methanol and Related Compounds

Methanol and other short-chain oxygenated volatile organic compounds (oxVOCs) have significant roles in atmospheric chemistry, impacting plant physiology and ecology. Advanced technologies like proton transfer reaction-mass spectrometry have enhanced the study of these compounds. Methanol, among others, is noted for its considerable atmospheric concentrations and its emissions under both stressed and non-stressed conditions by plants. These findings underscore the environmental and ecological relevance of methanol and its interactions within atmospheric systems (Seco, Peñuelas, & Filella, 2007).

Methanol in Hydrogen Production

Methanol acts as a liquid hydrogen carrier and is integral to sustainable hydrogen production. Its steam reforming, partial oxidation, autothermal reforming, and decomposition have been extensively researched, highlighting the development of copper-based and other metal catalysts. This research is crucial for advancing a hydrogen-methanol economy and offers insights into the catalysis and reactor technologies that underpin methanol's role in sustainable energy solutions (García et al., 2021).

Methanol in Catalytic Oxidation and Fuel Applications

The catalytic oxidation of methanol over metal oxide surfaces and its application as a fuel for internal combustion engines are areas of significant interest. Methanol's role in reducing emissions and improving engine performance, alongside the development of methanol-diesel blends, showcases its potential as an alternative fuel. Research in this domain explores both the catalytic mechanisms at play and the practical implications for fuel efficiency and environmental sustainability (Pandey, 2022).

Methanol as a Marker for Insulating Paper Degradation

In the context of power transformers, methanol has emerged as a chemical marker for assessing the condition of solid insulation. The presence of methanol in transformer oil, a result of thermal ageing of oil-immersed insulating papers, serves as an indicator of cellulose insulation degradation. This application highlights methanol's utility in monitoring and maintaining the health of critical power infrastructure (Jalbert et al., 2019).

Mechanism of Action

properties

IUPAC Name |

6-oxa-2-azaspiro[3.4]octan-7-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-2-6-1-7(5-10-6)3-8-4-7/h6,8-9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXCMRQERLSUBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC12CNC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B2949951.png)

![(2Z)-3-ethoxy-2-[(2-nitrophenyl)sulfonyl]-1-phenylprop-2-en-1-one](/img/structure/B2949953.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/no-structure.png)